Benzo(f)naphtho(2,1-b)(1,7)naphthyridine
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Overview
Description
Benzo(f)quino(3,4-b)quinoline is a nitrogen-containing heterocyclic aromatic compound. It is structurally characterized by a fused ring system that includes both benzene and quinoline units. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quino(3,4-b)quinoline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the cyclization of aniline derivatives with acrolein in the presence of sulfuric acid, followed by oxidation . Another approach involves the use of microwave irradiation to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of Benzo(f)quino(3,4-b)quinoline often employs catalytic processes to ensure high yield and purity. The use of heterogeneous catalysts, such as cobalt oxide, has been reported to be effective in the dehydrogenation of tetrahydroquinolines to quinolines under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Benzo(f)quino(3,4-b)quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Catalysts like titanium dioxide and oxidizing agents such as hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Scientific Research Applications
Benzo(f)quino(3,4-b)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential anticancer and antimicrobial properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo(f)quino(3,4-b)quinoline involves its interaction with various molecular targets. For instance, it can intercalate into DNA, disrupting replication and transcription processes, which is a key mechanism in its anticancer activity . Additionally, it can inhibit specific enzymes, such as cyclin-dependent kinases, further contributing to its biological effects .
Comparison with Similar Compounds
Quinoline: A simpler analog with a single benzene ring fused to a pyridine ring.
Benzo[c]quinoline: Another isomer with a different arrangement of the fused rings.
Isoquinoline: Similar structure but with the nitrogen atom in a different position.
Uniqueness: Benzo(f)quino(3,4-b)quinoline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
CAS No. |
224-44-2 |
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Molecular Formula |
C20H12N2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
10,13-diazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C20H12N2/c1-2-6-14-13(5-1)9-10-19-16(14)11-17-15-7-3-4-8-18(15)21-12-20(17)22-19/h1-12H |
InChI Key |
RFNIFMWKZZYXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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